1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1006333-39-6
VCID: VC14679046
InChI: InChI=1S/C23H23ClN4/c1-15-5-7-19(9-17(15)3)22-11-23(20-8-6-16(2)18(4)10-20)28(26-22)14-27-13-21(24)12-25-27/h5-13H,14H2,1-4H3
SMILES:
Molecular Formula: C23H23ClN4
Molecular Weight: 390.9 g/mol

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

CAS No.: 1006333-39-6

Cat. No.: VC14679046

Molecular Formula: C23H23ClN4

Molecular Weight: 390.9 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole - 1006333-39-6

Specification

CAS No. 1006333-39-6
Molecular Formula C23H23ClN4
Molecular Weight 390.9 g/mol
IUPAC Name 1-[(4-chloropyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)pyrazole
Standard InChI InChI=1S/C23H23ClN4/c1-15-5-7-19(9-17(15)3)22-11-23(20-8-6-16(2)18(4)10-20)28(26-22)14-27-13-21(24)12-25-27/h5-13H,14H2,1-4H3
Standard InChI Key CDUOAFORTGCAHY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2=CC(=NN2CN3C=C(C=N3)Cl)C4=CC(=C(C=C4)C)C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central pyrazole ring substituted at the 1-position with a chloropyrazolylmethyl group and at the 3- and 5-positions with 3,4-dimethylphenyl groups (Figure 1). The molecular formula is C<sub>23</sub>H<sub>23</sub>ClN<sub>4</sub>, with a molecular weight of 390.9 g/mol. The IUPAC name reflects its substitution pattern: 1-[(4-chloropyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)pyrazole.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC<sub>23</sub>H<sub>23</sub>ClN<sub>4</sub>
Molecular Weight390.9 g/mol
Canonical SMILESCC1=C(C=C(C=C1)C2=CC(=NN2CN3C=C(C=N3)Cl)C4=CC(=C(C=C4)C)C)C
logP (Predicted)6.2 (estimated)

Synthesis and Chemical Characterization

Synthetic Pathways

The synthesis of polysubstituted pyrazoles typically involves cyclocondensation or cross-coupling reactions. For this compound, a multi-step approach is hypothesized:

  • Formation of the pyrazole core: Cyclocondensation of 1,3-diketones with hydrazine derivatives, as described for analogous pyrazoles .

  • Functionalization: Introduction of the 3,4-dimethylphenyl groups via Suzuki-Miyaura coupling, followed by alkylation with 4-chloro-1H-pyrazole .

Table 2: Comparative Synthesis Routes for Pyrazole Derivatives

MethodStarting MaterialsYieldReference
Cyclocondensation1,3-Diketones + Hydrazines70–95%
Cross-CouplingHalopyrazoles + Arylboronic Acids60–85%

Physicochemical Properties

Solubility and Stability

The compound’s low predicted aqueous solubility (logS ≈ -7.12) aligns with its hydrophobic aromatic substituents. Stability under ambient conditions is inferred from its solid-state characterization, though specific degradation studies are lacking.

Spectroscopic Data

  • <sup>1</sup>H NMR: Expected signals include aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 2.2–2.5 ppm), and pyrazole CH (δ 5.8–6.2 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 390.9 (M<sup>+</sup>) corroborates its molecular weight.

CompoundActivity (IC<sub>50</sub>)TargetReference
Celecoxib40 nM (COX-2)Anti-inflammatory
Y505-651782 nM (Meprin α)Metalloprotease

Structure-Activity Relationships (SAR)

Impact of Substituents

  • Chloropyrazolyl group: Enhances electrophilicity, potentially improving target binding .

  • 3,4-Dimethylphenyl groups: Increase lipophilicity, affecting membrane permeability .

Comparative analysis with Y505-6517 (logP = 8.63) suggests that halogenation and aryl substitution critically influence bioactivity.

Applications in Drug Development

Preclinical Prospects

  • Oncology: Potential STAT3 inhibitors for breast or pancreatic cancer .

  • Inflammation: IL-6/STAT3 axis modulation in autoimmune diseases .

Challenges

  • Synthetic complexity: Multi-step routes may limit scalability .

  • Pharmacokinetics: High logP may necessitate formulation optimization .

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